5-(Tert-butyl)-2-(cyclopropylmethoxy)benzaldehyde

Vue d'ensemble

Description

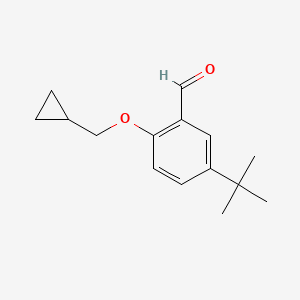

5-(Tert-butyl)-2-(cyclopropylmethoxy)benzaldehyde is an organic compound characterized by the presence of a tert-butyl group, a cyclopropylmethoxy group, and a benzaldehyde moiety

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Tert-butyl)-2-(cyclopropylmethoxy)benzaldehyde typically involves the introduction of the tert-butyl and cyclopropylmethoxy groups onto a benzaldehyde core. One common method includes the alkylation of a benzaldehyde derivative with tert-butyl bromide and cyclopropylmethanol under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Analyse Des Réactions Chimiques

Oxidation Reactions

The aldehyde group undergoes oxidation to form carboxylic acids under controlled conditions. For example:

Reaction :

This reaction typically proceeds in acidic aqueous conditions, generating 5-(tert-butyl)-2-(cyclopropylmethoxy)benzoic acid as the primary product. Chromium-based oxidants like CrO₃ are also effective but require anhydrous environments .

Reduction Reactions

The aldehyde functionality can be selectively reduced to a primary alcohol using agents such as NaBH₄ or LiAlH₄:

Reaction :

Notably, the tert-butyl and cyclopropylmethoxy groups remain intact under these conditions .

Nucleophilic Additions

The aldehyde participates in Petasis multi-component reactions (MCRs), forming β-amino alcohols or amines. For instance:

These reactions exploit the electrophilic nature of the aldehyde group, enabling C–N and C–B bond formations .

Electrophilic Aromatic Substitution

The electron-rich benzene ring undergoes substitution at positions activated by the tert-butyl and cyclopropylmethoxy groups. Key examples include:

-

Nitration :

Yields nitro derivatives predominantly at the para-position relative to the tert-butyl group . -

Halogenation :

Bromination with Br₂ in MeCN/H₂O forms mono- or di-substituted products depending on stoichiometry .

Cyclopropane Ring-Opening Reactions

The cyclopropylmethoxy group participates in strain-driven ring-opening reactions under acidic or radical conditions:

Example :

This reactivity is attributed to the high ring strain of cyclopropane (115 kcal/mol), making it susceptible to cleavage .

Comparative Reactivity

The table below contrasts this compound’s reactivity with structurally similar aldehydes:

| Compound | Key Reactivity Differences |

|---|---|

| 3-(Tert-butyl)-4-(cyclopropylmethoxy)benzaldehyde | Higher steric hindrance reduces nucleophilic addition rates |

| 5-Methoxy-2-nitrobenzaldehyde | Nitro group enhances electrophilic substitution |

| 4-(Cyclopropylmethoxy)benzaldehyde | Lacks tert-butyl group, altering regioselectivity |

Mechanistic Insights

Applications De Recherche Scientifique

5-(Tert-butyl)-2-(cyclopropylmethoxy)benzaldehyde has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mécanisme D'action

The mechanism of action of 5-(Tert-butyl)-2-(cyclopropylmethoxy)benzaldehyde depends on its specific application. In chemical reactions, the aldehyde group is often the reactive site, undergoing nucleophilic addition or oxidation-reduction processes. The tert-butyl and cyclopropylmethoxy groups can influence the reactivity and stability of the compound by providing steric hindrance and electronic effects.

Comparaison Avec Des Composés Similaires

Similar Compounds

5-(Tert-butyl)-2-methoxybenzaldehyde: Similar structure but lacks the cyclopropyl group.

2-(Cyclopropylmethoxy)benzaldehyde: Similar structure but lacks the tert-butyl group.

5-(Tert-butyl)-2-hydroxybenzaldehyde: Similar structure but has a hydroxyl group instead of the methoxy group.

Uniqueness

5-(Tert-butyl)-2-(cyclopropylmethoxy)benzaldehyde is unique due to the combination of the tert-butyl and cyclopropylmethoxy groups, which can impart distinct chemical and physical properties

Activité Biologique

5-(Tert-butyl)-2-(cyclopropylmethoxy)benzaldehyde is an organic compound with the molecular formula C15H20O2 and a molecular weight of 232.318 g/mol. This compound features a benzaldehyde functional group attached to a tert-butyl group and a cyclopropylmethoxy substituent, contributing to its unique chemical properties and potential biological activities. This article aims to explore its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The structure of this compound is characterized by:

- Benzaldehyde Group : Provides reactivity due to the formyl group (-CHO).

- Tert-Butyl Group : Enhances lipophilicity and steric hindrance, potentially affecting biological interactions.

- Cyclopropylmethoxy Substituent : May influence the compound's binding affinity to biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C15H20O2 |

| Molecular Weight | 232.318 g/mol |

| Functional Groups | Benzaldehyde, Tert-butyl, Cyclopropylmethoxy |

The precise mechanism of action for this compound remains largely uncharacterized in the literature. However, compounds with similar structures have been shown to interact with various biochemical pathways:

- Enzyme Interaction : Similar compounds target enzymes involved in metabolic pathways such as glyceraldehyde-3-phosphate dehydrogenase, which plays a role in glycolysis.

- Cell Signaling Modulation : It is hypothesized that this compound could modulate cell signaling pathways affecting processes like proliferation and apoptosis.

Antioxidant Activity

Preliminary studies suggest that compounds with similar structures may exhibit antioxidant properties, which could be beneficial in protecting cells from oxidative stress. The presence of the tert-butyl group may enhance stability and reactivity towards free radicals.

Antimicrobial Properties

Research on structurally related compounds indicates potential antimicrobial activity. The benzaldehyde moiety is known for its ability to disrupt microbial membranes, suggesting that this compound may also possess similar properties.

Case Studies and Research Findings

- Cell Proliferation Studies : In vitro studies on related benzaldehyde derivatives have shown that they can inhibit cell proliferation in cancerous cell lines. This suggests that further investigation into this compound's effects on cancer cells could yield promising results.

- Oxidative Stress Protection : Compounds with similar structures have been evaluated for their ability to protect against oxidative damage in cellular models. The findings indicate that these compounds can enhance cellular resilience against oxidative stressors.

- Structure-Activity Relationship (SAR) : Understanding the SAR of related compounds can provide insights into optimizing the biological activity of this compound. Variations in substituents significantly affect their pharmacological profiles.

Future Research Directions

Given the promising biological activities associated with similar compounds, future research should focus on:

- In Vivo Studies : Conducting animal model studies to evaluate the pharmacokinetics and therapeutic efficacy of this compound.

- Mechanistic Studies : Elucidating the specific molecular interactions and pathways affected by this compound.

- Synthetic Modifications : Exploring derivatives of this compound to enhance its biological activity and reduce potential side effects.

Propriétés

IUPAC Name |

5-tert-butyl-2-(cyclopropylmethoxy)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20O2/c1-15(2,3)13-6-7-14(12(8-13)9-16)17-10-11-4-5-11/h6-9,11H,4-5,10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTDPRPQAVFKZSD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=C(C=C1)OCC2CC2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.